IDO1 Cellular IC₅₀ of the Dihydro‑Core vs. Tetrahydro‑9b‑phenyl Analog
The unsubstituted dihydro‑imidazoisoindolone core (2H‑Imidazo[2,1‑a]isoindol‑5(3H)‑one) was elaborated into a series of IDO1 inhibitors. In IFN‑γ‑stimulated HeLa cells, the derivative bearing the parent dihydro‑core exhibited an IDO1 IC₅₀ of 76 nM [1]. In contrast, the corresponding tetrahydro‑9b‑phenyl analog (CAS 5810‑66‑2) yielded an IC₅₀ of 890 nM under the same assay conditions [2], representing an 11.7‑fold loss of potency attributable to the increased saturation and phenyl substitution.
| Evidence Dimension | Cellular IDO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 76 nM (derivative with dihydro‑core) |
| Comparator Or Baseline | 890 nM (tetrahydro‑9b‑phenyl analog, CAS 5810‑66‑2) |
| Quantified Difference | 11.7‑fold lower IC₅₀ for target core |
| Conditions | IFN‑γ‑stimulated human HeLa cells; kynurenine production readout; 1 h pre‑incubation |
Why This Matters
Procurement of the correct oxidation state of the core ensures that lead optimisation starts from a scaffold with intrinsically high cellular potency, reducing SAR cycles.
- [1] BindingDB Entry BDBM50454800 (CHEMBL4210456). IDO1 IC₅₀: 76 nM (HeLa cells). View Source
- [2] BindingDB primary search; IDO1 IC₅₀ for tetrahydro‑9b‑phenyl analog. View Source
